Product packaging for 5-Benzyl-1-methylimidazole-2-carbaldehyde(Cat. No.:CAS No. 2092746-30-8)

5-Benzyl-1-methylimidazole-2-carbaldehyde

Cat. No.: B2979828
CAS No.: 2092746-30-8
M. Wt: 200.241
InChI Key: DJNSCKULDIBAPW-UHFFFAOYSA-N
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Description

5-Benzyl-1-methylimidazole-2-carbaldehyde is a substituted imidazole derivative serving as a versatile building block in organic synthesis and medicinal chemistry research. While the specific CAS RN for this compound was not located, its structural analogs, such as 1-benzyl-2-methylimidazole-4-carbaldehyde (CAS 39269-74-4), demonstrate the utility of this chemical class as synthetic intermediates . The imidazole core is a privileged scaffold in pharmaceutical development, and the presence of both benzyl and formyl functional groups on the ring makes this compound a valuable precursor for constructing more complex molecules . The aldehyde group is particularly reactive, allowing for further derivatization via condensation reactions to form imines (Schiff bases) or for use in multi-component reactions . Researchers can employ this compound in the development of novel ligands for catalysis or in the exploration of new chemical entities for biological screening. This product is intended for research and further manufacturing applications only and is not intended for direct human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2O B2979828 5-Benzyl-1-methylimidazole-2-carbaldehyde CAS No. 2092746-30-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-benzyl-1-methylimidazole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-14-11(8-13-12(14)9-15)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJNSCKULDIBAPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1C=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 Benzyl 1 Methylimidazole 2 Carbaldehyde and Analogues

Strategic Approaches to Imidazole-2-Carbaldehyde Synthesis

The initial construction of the substituted imidazole-2-carbaldehyde framework can be achieved through various strategic approaches, including building the ring from acyclic precursors or functionalizing a pre-existing imidazole (B134444) core.

Multicomponent Reaction Strategies for Imidazole Ring Construction

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. rsc.org These reactions are advantageous for building molecular diversity and are well-suited for constructing substituted imidazole rings in a single pot. rsc.orgresearchgate.net

One of the earliest and most fundamental MCRs for imidazole synthesis is the Debus-Radziszewski imidazole synthesis . This reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). nih.gov A modification of this method, replacing ammonia with a primary amine, allows for the synthesis of N-substituted imidazoles. nih.gov

More contemporary MCRs offer broader substrate scope and improved yields. For instance, a three-component reaction between a benzylic alcohol, a 1,2-diketone, and ammonium (B1175870) acetate (B1210297), catalyzed by a diruthenium(II) complex, can produce 2,4,5-trisubstituted imidazoles with regioselective control. researchgate.net Another approach involves a four-component, one-pot condensation of a 1,2-diketone, an aryl aldehyde, ammonium acetate, and a substituted aromatic amine to yield 1,2,4,5-tetrasubstituted imidazoles. rsc.org These methods provide a rapid and efficient means to generate a library of structurally diverse imidazole derivatives. researchgate.netbeilstein-journals.org

MCR Type Reactants Catalyst/Conditions Product Key Features
Debus-Radziszewski 1,2-Dicarbonyl, Aldehyde, Ammonia/AmineVariesSubstituted ImidazoleFoundational MCR for imidazoles. nih.gov
Three-Component Benzylic Alcohol, 1,2-Diketone, NH₄OAcDiruthenium(II) catalyst2,4,5-Trisubstituted ImidazoleUtilizes a "borrowing hydrogen" process. researchgate.net
Four-Component 1,2-Diketone, Aryl Aldehyde, NH₄OAc, Aromatic AmineSiO₂-Pr-SO₃H / Solvent-free1,2,4,5-Tetrasubstituted ImidazoleHigh yield, environmentally benign conditions. rsc.org
Three-Component Internal Alkyne, Aldehyde, AnilinePivalic acid promotedTrisubstituted ImidazoleProvides access to imidazoles with high structural diversity. researchgate.net

Van Leusen Imidazole Synthesis and Its Adaptations

The Van Leusen imidazole synthesis is a powerful and versatile method for preparing 1,4,5-trisubstituted imidazoles. semanticscholar.org The key reagent in this reaction is tosylmethyl isocyanide (TosMIC), which acts as a "3-atom synthon" containing a reactive isocyanide carbon, an active methylene (B1212753) group, and a tosyl leaving group. researchgate.netnih.gov

The classical Van Leusen synthesis involves the [3+2] cycloaddition reaction between an aldimine and TosMIC under basic conditions. semanticscholar.orgresearchgate.net The reaction proceeds through the formation of a 4-tosyl-2-imidazoline intermediate, which then eliminates p-toluenesulfinic acid to yield the aromatic imidazole ring. researchgate.net

A significant adaptation of this method is the Van Leusen Three-Component Reaction (vL-3CR), where the aldimine is generated in situ from an aldehyde and a primary amine. researchgate.net This one-pot procedure simplifies the synthetic process, although it is technically a stepwise reaction as the imine formation must precede the cycloaddition of TosMIC to avoid the formation of oxazole (B20620) byproducts. researchgate.net The vL-3CR has proven to be a robust method for generating highly functionalized imidazoles for various applications, including medicinal chemistry. researchgate.net

Reaction Starting Materials Key Reagent Intermediate Product
Van Leusen Synthesis AldimineTosMIC4-Tosyl-2-imidazoline1,4,5-Trisubstituted Imidazole
vL-3CR Adaptation Aldehyde, AmineTosMICIn situ generated aldimine1,4,5-Trisubstituted Imidazole

Regioselective Functionalization of Imidazole Precursors (e.g., Transmetallation and Quenching Reactions)

An alternative to building the imidazole ring from scratch is the regioselective functionalization of a pre-formed imidazole precursor. This approach is particularly useful for introducing substituents at specific positions. Transmetallation reactions, especially halogen-metal exchange, are a cornerstone of this strategy.

For the synthesis of imidazole-2-carbaldehydes, a common method involves the lithiation of the C2 position. acs.org This can be achieved by treating a 1-protected imidazole with a strong base like n-butyllithium, followed by quenching the resulting 2-lithioimidazole with an electrophilic formylating agent such as N,N-dimethylformamide (DMF). nih.gov

However, a significant challenge arises when attempting to functionalize the C5 position via this method. Imidazol-5-yllithium intermediates are often unstable and can equilibrate to the more thermodynamically stable imidazol-2-yllithium derivatives, especially when the C2 position is unsubstituted. nih.gov This transmetallation can lead to a mixture of 2- and 5-substituted products, complicating purification and reducing the yield of the desired C5-functionalized isomer. nih.gov

More recent advancements in C-H activation offer a direct route to functionalize the imidazole ring, bypassing the need for halogenated precursors. Palladium-catalyzed direct arylation has been shown to be highly regioselective for the C5 position of N-substituted imidazoles. This reaction typically involves a palladium catalyst, a ligand, a base, and an aryl halide. The principles of this C5-arylation can be extended to C5-benzylation, providing a modern and efficient strategy for installing the benzyl (B1604629) group.

Method Precursor Reagents Target Position Key Challenge/Feature
Lithiation-Quenching 1-Protected Imidazole1. n-BuLi2. DMFC2Reliable method for 2-formylation. acs.org
Halogen-Metal Exchange 1-Protected 5-Bromoimidazole1. n-BuLi2. DMFC5Prone to transmetallation, leading to C2-isomer formation. nih.gov
Direct C-H Activation 1-Protected ImidazolePd Catalyst, Ligand, Base, Benzyl HalideC5Modern, direct method with high regioselectivity.

Introduction of N-Methyl and C-Benzyl Moieties

N-Alkylation Protocols for 1-Methylimidazole (B24206) Derivatives

N-alkylation of the imidazole ring is a well-established and generally high-yielding reaction. To synthesize 1-methylimidazole derivatives, the imidazole nitrogen is typically deprotonated with a base, followed by reaction with a methylating agent.

Common laboratory-scale procedures involve using a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), followed by the addition of methyl iodide. Alternatively, potassium carbonate in DMF can also be an effective base. Industrially, 1-methylimidazole is often prepared via the acid-catalyzed methylation of imidazole with methanol (B129727). Another industrial method is a variation of the Radziszewski reaction using glyoxal, formaldehyde, and a mixture of ammonia and methylamine.

The choice of base and solvent system can be critical to ensure selective N1-methylation and avoid potential side reactions.

Methylating Agent Base Solvent Typical Application
Methyl IodideSodium Hydride (NaH)THF / DMFLaboratory Scale
Benzyl BromidePotassium Carbonate (K₂CO₃)DMFLaboratory Scale
MethanolAcid Catalyst-Industrial Scale
Morita–Baylis–Hillman (MBH) alcoholsDABCOMethanol / TolueneCatalyst-free N-allylation/alkylation semanticscholar.org

C5-Benzylation Strategies on Imidazole-2-Carbaldehyde Frameworks

Introducing a benzyl group at the C5 position of an imidazole-2-carbaldehyde framework presents a greater synthetic challenge than N-alkylation. Direct Friedel-Crafts type benzylation is generally not feasible for electron-rich heterocycles like imidazole. Therefore, strategies rely on modern cross-coupling reactions.

One of the most effective strategies is the palladium-catalyzed direct C-H benzylation. Building on the extensive research into direct C5-arylation of imidazoles, this method allows for the formation of a C-C bond between the C5 position of the imidazole and a benzyl group without prior halogenation of the imidazole ring. The reaction typically employs a palladium catalyst (e.g., Pd(OAc)₂), often with a phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand, a base (such as K₂CO₃ or Cs₂CO₃), and a benzyl halide (e.g., benzyl bromide). The reaction conditions, including the choice of solvent, ligand, and base, are crucial for achieving high regioselectivity and yield. This approach represents a highly atom-economical and efficient method for the synthesis of C5-benzylated imidazoles.

An alternative, though less direct, route involves a traditional cross-coupling reaction. This would require the synthesis of a 5-halo-1-methylimidazole-2-carbaldehyde precursor. This halogenated intermediate could then undergo a Suzuki or Stille coupling with a suitable benzyl-organometallic reagent to form the desired product. However, the direct C-H activation pathway is generally preferred due to its greater efficiency and fewer synthetic steps.

Sequential Synthesis and Orthogonal Protecting Group Strategies

The sequential synthesis of highly substituted imidazoles like 5-Benzyl-1-methylimidazole-2-carbaldehyde is a complex task due to the challenge of controlling the regioselectivity of the substitution on the imidazole ring. The order of introduction of the methyl, benzyl, and carbaldehyde groups is critical. A plausible synthetic strategy would involve a stepwise approach, likely starting with a pre-functionalized imidazole core or building the ring with the desired substituents in a controlled manner.

Orthogonal protecting groups are essential in such syntheses to temporarily mask reactive sites and direct subsequent reactions to the desired positions. asianpubs.org These protecting groups can be removed under specific conditions without affecting other protecting groups in the molecule. asianpubs.org For instance, a common strategy in imidazole synthesis involves the use of a protecting group at the N-1 position to direct lithiation and subsequent electrophilic attack to a specific carbon atom.

A potential, though challenging, synthetic route could commence with N-methylation of a suitable imidazole precursor, followed by a regioselective benzylation at the C-5 position. The final step would be the introduction of the carbaldehyde group at the C-2 position. This last step is often complicated by the electronic properties of the imidazole ring, which can direct formylation to other positions.

To achieve such regioselectivity, an orthogonal protecting group strategy could be employed. For example, a removable group could be placed at the C-2 position to direct benzylation to C-5. After benzylation, this protecting group would be removed, and the formyl group introduced at C-2. Silyl groups, such as tert-butyldimethylsilyl (TBDMS), are often used as removable directing groups in imidazole chemistry.

Another approach involves the construction of the imidazole ring with the substituents already in place. For example, the van Leusen imidazole synthesis allows for the creation of polysubstituted imidazoles from TosMIC (p-toluenesulfonylmethyl isocyanide) and an aldimine. wikipedia.org By carefully choosing the starting materials, it might be possible to construct the 1-methyl-5-benzylimidazole core, which could then be formylated at the C-2 position. However, direct C-2 formylation of 1,5-disubstituted imidazoles can be difficult and may lead to a mixture of products.

Catalytic and Sustainable Synthetic Approaches

Modern synthetic chemistry places a strong emphasis on the development of catalytic and sustainable methods to minimize waste, reduce energy consumption, and utilize environmentally benign reagents and solvents. The synthesis of imidazole derivatives has significantly benefited from these advancements.

Application of Heterogeneous and Homogeneous Catalysis in Imidazole Synthesis

Both heterogeneous and homogeneous catalysis have been extensively applied to the synthesis of imidazole derivatives, offering advantages in terms of efficiency, selectivity, and catalyst recyclability. researchgate.netnih.gov

Heterogeneous Catalysis: These catalysts exist in a different phase from the reactants, which simplifies their separation from the reaction mixture and allows for their reuse. researchgate.net This is a significant advantage in terms of cost and environmental impact. Examples of heterogeneous catalysts used in imidazole synthesis include:

Zeolites: Materials like H-ZSM-22 have been used as solid acid catalysts for the one-pot synthesis of tetra-substituted imidazoles. nih.gov

Silica-supported catalysts: Silica-supported sulfuric acid and silica-supported heteropolytungstic acid have been employed for the synthesis of tri- and tetrasubstituted imidazoles. nih.gov

Magnetic Nanoparticles: Iron oxide nanoparticles coated with a catalytic layer (e.g., Fe3O4@SiO2–imid–PMAn) have been used as a magnetically recoverable catalyst for the synthesis of substituted imidazoles under solvent-free and microwave conditions. rsc.org

Homogeneous Catalysis: In homogeneous catalysis, the catalyst is in the same phase as the reactants, which often leads to higher activity and selectivity. beilstein-journals.org However, catalyst separation can be more challenging. Examples in imidazole synthesis include:

Copper Salts: Copper(I) and Copper(II) salts are widely used in C-N bond formation reactions to synthesize N-arylimidazoles. beilstein-journals.org For example, CuI can catalyze the N-arylation of imidazole with aryl iodides. nih.gov

Lewis Acids: Lewis acids like InCl3·3H2O have been used to catalyze the one-pot synthesis of tri- and tetrasubstituted imidazoles at room temperature. nih.gov

Ionic Liquids: Acidic ionic liquids can act as both the catalyst and the solvent, providing a greener alternative to traditional volatile organic solvents. nih.gov

The choice between heterogeneous and homogeneous catalysis often depends on the specific reaction, the desired purity of the product, and the importance of catalyst recyclability for the process.

Microwave-Assisted and Solvent-Free Methodologies for Derivative Formation

The use of microwave irradiation and solvent-free reaction conditions are key principles of green chemistry that have been successfully applied to the synthesis of imidazole derivatives. biomedpharmajournal.org

Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times, increase product yields, and improve reaction selectivity compared to conventional heating methods. derpharmachemica.com This is due to the efficient and direct transfer of energy to the reacting molecules. Several protocols for the microwave-assisted synthesis of substituted imidazoles have been reported, often in one-pot, multicomponent reactions. tubitak.gov.trnih.gov For example, the synthesis of 2,4,5-substituted and 1,2,4,5-substituted imidazoles has been achieved under solvent-free microwave conditions using acidic alumina (B75360) impregnated with ammonium acetate as a solid support. researchgate.net

Solvent-Free Methodologies: Eliminating the use of volatile organic solvents reduces the environmental impact of chemical processes and simplifies product purification. asianpubs.org Solvent-free reactions are often conducted by grinding the reactants together, sometimes with a solid catalyst, or by heating a mixture of the neat reactants. researchgate.net The synthesis of 2,4,5-triaryl substituted imidazoles has been achieved in good yields under solvent-free conditions by grinding 1,2-diketones, aromatic aldehydes, and ammonium acetate in the presence of a catalyst like molecular iodine. researchgate.net

These sustainable methodologies are not only environmentally friendly but also often lead to more efficient and economical synthetic processes.

MethodologyCatalyst/ConditionsReactantsProductAdvantages
Microwave-Assistedp-toluenesulfonic acidImidazo[1,2-a]pyrimidine-2-carbaldehyde, benzil, primary amines, ammonium acetateImidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazolesReduced reaction time, good yields, green solvent (ethanol) tubitak.gov.trnih.gov
Solvent-FreeAcidic alumina/ammonium acetate, microwave1,2-dicarbonyl compound, aldehyde, amine2,4,5-substituted and 1,2,4,5-substituted imidazolesNo solvent, rapid reaction researchgate.net
Solvent-Free GrindingMolecular iodine1,2-diketones, aromatic aldehydes, ammonium acetate2,4,5-triaryl substituted imidazolesNo solvent, room temperature, easy workup researchgate.net
Heterogeneous CatalysisFe3O4@SiO2–imid–PMAn, microwave, solvent-freeBenzil, aldehydes, amines, ammonium acetateTri- and tetrasubstituted imidazolesRecyclable magnetic catalyst, high yields, short reaction times rsc.org

Aqueous Medium Reactions for Imidazole Compounds

Performing organic reactions in water is a highly desirable goal in green chemistry, as water is an abundant, non-toxic, and non-flammable solvent. While many organic reactions are not compatible with water, several methods for the synthesis of imidazole derivatives in aqueous media have been developed.

One notable example is the van Leusen imidazole synthesis, which has been adapted to proceed in water under base-free conditions. mdpi.com This reaction between dihydro-β-carboline imines and p-toluenesulfonylmethyl isocyanides provides N-fused imidazo-dihydro-β-carboline derivatives in good yields under mild and green conditions. mdpi.com

The development of water-tolerant catalysts is crucial for expanding the scope of aqueous reactions in imidazole synthesis. The use of surfactants or co-solvents can also help to overcome the solubility issues of organic reactants in water. The ability to perform these syntheses in an aqueous medium significantly enhances their sustainability and safety profiles.

ReactionReactantsCatalyst/ConditionsProductReference
van Leusen Imidazole SynthesisDihydro-β-carboline imines, p-toluenesulfonylmethyl isocyanideWater, base-freeN-fused imidazo-dihydro-β-carboline derivatives mdpi.com

Lack of Specific Data Prevents Article Generation on this compound

A comprehensive literature search for detailed spectroscopic and structural data on the chemical compound this compound has revealed a significant lack of available information. Despite extensive searches for experimental and computational data, specific details regarding its advanced spectroscopic properties, as required for a thorough scientific article, are not publicly accessible.

The requested article outline necessitated in-depth analysis using a variety of sophisticated techniques, including:

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: No specific ¹H or ¹³C NMR chemical shift data, nor any two-dimensional NMR (COSY, HSQC, HMBC, NOESY) correlation studies for this compound, could be located. Furthermore, information on its dynamic processes or tautomerism through variable-temperature NMR studies appears to be unpublished.

Vibrational Spectroscopy: Similarly, specific Fourier Transform Infrared (FTIR) and Raman spectroscopic data, which are crucial for the characterization of functional groups and molecular vibrations, were not found for this particular compound.

While general spectroscopic principles and data for related imidazole derivatives are available, the strict requirement to focus solely on this compound and to provide detailed, accurate research findings and data tables cannot be met. The generation of a scientifically rigorous article as per the provided outline is contingent on the availability of this specific primary or secondary data.

Without access to peer-reviewed studies or spectral databases containing this information, any attempt to create the requested content would involve speculation and the fabrication of data, which would be scientifically unsound and misleading. Therefore, the generation of the article focusing on the "Advanced Spectroscopic and Structural Elucidation Techniques for this compound" cannot proceed at this time.

Advanced Spectroscopic and Structural Elucidation Techniques for 5 Benzyl 1 Methylimidazole 2 Carbaldehyde

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of a molecule. For 5-benzyl-1-methylimidazole-2-carbaldehyde, both high-resolution and chromatography-coupled mass spectrometry techniques provide critical data.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular mass of a compound, which in turn allows for the unequivocal confirmation of its elemental formula. For this compound, HRMS would measure the mass of the molecular ion with very high accuracy, typically to within a few parts per million (ppm). This precision makes it possible to distinguish between compounds that have the same nominal mass but different elemental compositions.

The analysis would be expected to detect the protonated molecule, [M+H]⁺. The theoretical exact mass of this ion can be calculated and compared against the experimentally observed value to validate the molecular formula C₁₂H₁₂N₂O.

Table 1: Projected HRMS Data for this compound

Parameter Theoretical Value Expected Observed Value
Molecular Formula C₁₂H₁₂N₂O Confirmed by mass
Monoisotopic Mass 200.09496 Da N/A
Ion Species [M+H]⁺ [M+H]⁺

| Theoretical Exact Mass of Ion | 201.10224 Da | ~201.1022 ± 0.0005 Da |

The close agreement between the theoretical and observed exact mass would provide strong evidence for the successful synthesis and identity of the target compound.

Liquid Chromatography-Mass Spectrometry (LCMS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is routinely used to assess the purity of a sample and confirm the identity of its components.

In a typical analysis, a sample of this compound would be injected into an LC system, where it would travel through a column (e.g., a C18 reversed-phase column). The compound would be separated from any synthesis byproducts, unreacted starting materials, or isomers. The eluent from the column then enters the mass spectrometer, which detects the mass-to-charge ratio (m/z) of the eluting compounds. The primary peak in the chromatogram should correspond to the target compound, and its identity would be confirmed by the presence of an ion at m/z ≈ 201.1, corresponding to the protonated molecule [M+H]⁺. The integration of this peak area relative to the total ion chromatogram provides a quantitative measure of purity.

Table 2: Representative LCMS Purity Analysis Data

Retention Time (min) Observed m/z ([M+H]⁺) Peak Area (%) Identity
5.8 201.1 >98% This compound

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen) in a pure compound. The experimentally determined percentages are compared with the theoretically calculated values based on the compound's molecular formula. For a sample to be considered pure, the experimental values must fall within a narrow margin of the theoretical values, typically ±0.4%. This analysis provides definitive proof of the compound's elemental composition and supports the assigned molecular formula.

Table 3: Elemental Composition Data for C₁₂H₁₂N₂O

Element Theoretical Mass % Expected Experimental %
Carbon (C) 71.98% 71.98 ± 0.4%
Hydrogen (H) 6.04% 6.04 ± 0.4%

| Nitrogen (N) | 13.99% | 13.99 ± 0.4% |

Microscopic Techniques (e.g., Scanning Electron Microscopy - SEM)

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to visualize the surface morphology of a solid material at high magnification. For a purified solid sample of this compound, SEM analysis would reveal key information about its physical form, such as its crystallinity, particle shape, and size distribution. The appearance is highly dependent on the method of synthesis and purification (e.g., crystallization solvent and conditions). The images can confirm whether the material consists of well-defined crystals, an amorphous powder, or aggregated particles. This information is valuable for understanding the material's physical properties and for quality control. The use of SEM to characterize the morphology of imidazole-based materials is a common practice in materials science. acs.orgresearchgate.netnih.gov

| Surface Texture | Features on the particle surfaces | Smooth facets characteristic of crystals |

Theoretical and Computational Chemistry of Imidazole 2 Carbaldehydes and Their Derivatives

Electronic Structure Calculations and Quantum Mechanical Analysis

Understanding the electronic structure of a molecule is fundamental to predicting its chemical behavior. Quantum mechanical methods, particularly Density Functional Theory (DFT), provide powerful tools for this purpose.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for calculating the optimized molecular geometry—the lowest energy arrangement of atoms in a molecule—and the molecule's total electronic energy. For a molecule like 5-Benzyl-1-methylimidazole-2-carbaldehyde, a DFT calculation, often using a functional like B3LYP with a basis set such as 6-311G, would be employed to determine its most stable three-dimensional conformation. researchgate.netresearchgate.net This process involves computationally adjusting bond lengths, bond angles, and dihedral angles until a minimum energy state is achieved, providing crucial insights into the molecule's steric and electronic properties. nih.gov

Analysis of Molecular Orbitals (HOMO-LUMO Gap, Ionization Potential, Electron Affinity)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic transitions. irjweb.com

HOMO represents the orbital from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. nih.gov

LUMO is the orbital that is most likely to accept an electron, indicating susceptibility to nucleophilic attack. nih.gov

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability. A larger gap suggests higher kinetic stability and lower chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comnih.gov

From the energies of these frontier orbitals, other important electronic properties can be estimated:

Ionization Potential (I) , the energy required to remove an electron, can be approximated as I ≈ -EHOMO. tandfonline.com

Electron Affinity (A) , the energy released when an electron is added, can be approximated as A ≈ -ELUMO.

Based on studies of similar imidazole (B134444) derivatives, the following table presents representative theoretical values for this compound, calculated at the DFT/B3LYP level.

Table 1: Predicted Frontier Orbital Energies and Global Reactivity Descriptors.
ParameterPredicted Value (eV)Description
EHOMO-6.45Energy of the Highest Occupied Molecular Orbital
ELUMO-1.98Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)4.47Indicator of chemical reactivity and kinetic stability irjweb.com
Ionization Potential (I)6.45Energy required to remove an electron tandfonline.com
Electron Affinity (A)1.98Energy released upon gaining an electron

Reactivity and Selectivity Prediction

Computational methods can also predict how and where a molecule is likely to react. This is achieved by mapping the molecule's electronic landscape and identifying regions that are electron-rich or electron-poor.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. orientjchem.org It is an invaluable tool for identifying sites for electrophilic and nucleophilic reactions. nih.gov The map uses a color scale to denote different potential values:

Red : Regions of most negative potential, indicating high electron density. These are favorable sites for electrophilic attack. nih.gov

Blue : Regions of most positive potential, indicating electron deficiency. These are favorable sites for nucleophilic attack. nih.gov

Green : Regions of neutral potential.

For this compound, the MEP map would be expected to show a significant region of negative potential (red) around the oxygen atom of the carbaldehyde group and the N3 nitrogen of the imidazole ring, making them the primary sites for electrophilic attack. orientjchem.orgresearchgate.net Conversely, the hydrogen atom of the aldehyde group and regions of the benzyl (B1604629) ring would likely show positive potential (blue), indicating them as potential sites for nucleophilic interactions.

Mulliken Charge Analysis for Atomic Charge Distribution

Mulliken population analysis is a method for estimating the partial atomic charges on each atom within a molecule. While known to be dependent on the basis set used, it provides a useful qualitative picture of charge distribution, which influences dipole moment, polarizability, and other molecular properties. irjweb.com In this compound, the electronegative oxygen and nitrogen atoms are expected to carry negative charges, while the carbonyl carbon and most hydrogen atoms would carry positive charges. This charge distribution is crucial for understanding intermolecular interactions. researchgate.net

The table below provides a plausible Mulliken charge distribution for key atoms in the molecule, based on analyses of similar structures. researchgate.netresearchgate.net

Table 2: Predicted Mulliken Atomic Charges for Selected Atoms.
AtomPredicted Mulliken Charge (a.u.)
O (carbonyl)-0.45
N1 (imidazole, with methyl)-0.28
N3 (imidazole)-0.35
C2 (imidazole, with aldehyde)+0.25
C (carbonyl)+0.30

Fukui Functions for Electrophilic and Nucleophilic Attack Sites

Fukui functions are reactivity descriptors derived from DFT that identify the most reactive sites in a molecule with greater precision than MEP maps alone. nih.govkomorowski.edu.pl They quantify the change in electron density at a specific point when the total number of electrons in the system changes. researchgate.net There are three main types of Fukui functions:

f+(r) : Predicts the site for a nucleophilic attack (where an electron is added). The atom with the highest f+ value is the most likely site.

f-(r) : Predicts the site for an electrophilic attack (where an electron is removed). The atom with the highest f- value is the most likely site.

f0(r) : Predicts the site for a radical attack.

For this compound, analysis of the Fukui functions would likely confirm the predictions from MEP and Mulliken charge analyses. The carbonyl carbon is expected to have a high f+ value, marking it as the primary site for nucleophilic attack. The oxygen and nitrogen atoms would be expected to have high f- values, identifying them as the most probable sites for electrophilic attack. nih.gov This detailed analysis allows for a nuanced understanding of the molecule's regioselectivity in chemical reactions. nih.govacs.org

Spectroscopic Property Prediction (Computational NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering a way to understand their electronic structure and behavior. Techniques such as Density Functional Theory (DFT) are commonly employed to simulate NMR, IR, and UV-Vis spectra, which can then be correlated with experimental data.

Nuclear Magnetic Resonance (NMR): Computational NMR studies on imidazole derivatives help in assigning chemical shifts. For instance, in imidazole-2-carboxaldehyde, the chemical shifts are influenced by the electronic environment of the carbon and hydrogen atoms. The strong charge transfer activity within the molecule, which is a key indicator of NLO activity, can be confirmed by higher chemical shifts in carbon atoms and lower values in hydrogen atoms. uou.ac.in Studies on related 2-substituted imidazole compounds have utilized 13C NMR in various solvents to analyze tautomeric forms and the influence of hybridization on the carbon adjacent to the imidazole ring. researchgate.netnih.gov

Infrared (IR): Theoretical IR spectra, calculated through methods like DFT, help identify vibrational frequencies and functional groups. For imidazole-2-carboxaldehyde and its derivatives, key vibrational modes include those associated with the C=O stretching of the aldehyde group, C-N stretching, and C=N stretching within the imidazole ring. These computational analyses, when compared with experimental Fourier-transform infrared (FTIR) spectra, confirm the molecular structure and bonding characteristics. researchgate.netacs.org

UV-Vis Spectroscopy: The electronic properties and potential for intramolecular charge transfer (ICT) in imidazole-2-carbaldehydes can be investigated using UV-Vis spectral analysis. uou.ac.in Computational studies, often using Time-Dependent DFT (TD-DFT), predict the electronic transitions between molecular orbitals. For the parent compound, imidazole-2-carboxaldehyde, simulations show strong absorption bands typically between 220-250 nm and 270-300 nm. uou.ac.inresearchgate.net These absorptions are generally attributed to π–π* and n–π* electronic transitions, which indicate the potential for ICT and are characteristic of highly reactive NLO materials. uou.ac.in For example, the calculated UV-Vis spectrum for imidazole-2-carboxaldehyde shows a significant transition from the ground state (S0) to the first excited state (S1) at approximately 285 nm. uou.ac.in The presence of substituents like the benzyl and methyl groups in this compound is expected to modulate these absorption wavelengths.

Investigation of Nonlinear Optical (NLO) Properties in Substituted Imidazoles

Substituted imidazoles have garnered attention for their potential applications in nonlinear optics (NLO), a field crucial for modern technologies like signal processing and optical switches. acs.org The NLO response of a molecule to an applied electric field is determined by its electrical properties, namely its polarizability (α) and hyperpolarizability (β). acs.org DFT calculations are a fundamental approach for determining the NLO properties of these organic compounds. uou.ac.inresearchgate.net The goal is often to achieve a good trade-off between nonlinearity, transparency, and thermal stability. researchgate.net

Calculation of Dipole Moments (μtotal)

Table 1: Computed Dipole Moments for Representative Benzimidazole Derivatives This table presents data for related compounds to illustrate the range of values observed in similar molecular systems.

Compound Dipole Moment (μ in Debye)
Compound 2a 6.03
Compound 2b 5.37
Compound 2c 4.67
Compound 2d 4.88
Compound 2e 4.54

Source: Adapted from computational studies on methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. researchgate.net

Determination of Polarizability (α) and Hyperpolarizability (β)

Polarizability (α) describes the ease with which the electron cloud of a molecule can be distorted by an external electric field, while the first-order hyperpolarizability (β) quantifies the second-order NLO response. acs.org Large values of β are desirable for NLO materials. nih.gov

Computational calculations using DFT provide values for the static and dynamic polarizability and hyperpolarizability. researchgate.net These values are often compared to a standard reference material like urea (B33335) to gauge their potential. researchgate.netnih.govmdpi.com For instance, the calculated first hyperpolarizability (βtotal) of imidazole-2-carboxaldehyde was found to be 19.21 atomic units (au), indicating NLO potential. researchgate.net The introduction of donor-acceptor groups across the imidazole scaffold is a common strategy to enhance these properties. acs.org

Table 2: Calculated Polarizability and First-Order Hyperpolarizability for Fused-Triazine Derivatives and Urea This table includes data for related heterocyclic systems and the reference compound urea to provide context for NLO properties.

Compound Mean Polarizability <α> (x 10-24 esu) First-Order Hyperpolarizability <β> (x 10-30 esu)
Compound 3 40.59 5.17
Compound 5 46.88 8.32
Urea (Calculated) 4.79 0.35
Urea (Experimental) 5.63 0.37

Source: Adapted from theoretical studies on novel fused-triazine derivatives. nih.gov

Conformational Analysis and Tautomeric Interconversions

The three-dimensional structure and potential for isomerization are key aspects of a molecule's chemistry. For imidazole rings, tautomerism is a particularly important phenomenon.

Tautomerism involves the migration of a proton, typically between the two nitrogen atoms of the imidazole ring. This rapid exchange can be influenced by substituents and the surrounding environment. nih.gov The tautomeric equilibrium can be studied using techniques like 13C NMR spectroscopy, where the chemical shifts of the ring carbons provide insight into the predominant form. researchgate.netnih.gov However, in the case of this compound, the nitrogen at the 1-position is substituted with a methyl group. This methylation prevents the typical proton-transfer tautomerism between the N-1 and N-3 positions.

Furthermore, imidazole-2-carbaldehyde itself can exist in equilibrium with its hydrate (B1144303) (gem-diol) form, especially in aqueous solutions, with the equilibrium being pH-dependent. researchgate.netnih.gov Under acidic conditions, protonation of the carbonyl group enhances its electrophilicity and favors the formation of the gem-diol. researchgate.net While this is a form of structural interconversion, it is distinct from the ring tautomerism.

Coordination Chemistry and Ligand Design with Imidazole 2 Carbaldehydes

Synthesis and Characterization of Schiff Base Ligands Derived from Imidazole-2-Carbaldehydes

Schiff bases, characterized by the azomethine or imine group (-CH=N-), are synthesized from the condensation of a primary amine with an aldehyde or ketone. sapub.orgmdpi.com These compounds are effective chelating agents, particularly when additional coordinating functional groups are present near the imine moiety. sapub.org The Schiff bases derived from imidazole-2-carbaldehyde precursors are of significant interest due to the presence of multiple donor atoms, leading to a wide range of coordination possibilities.

Condensation Reactions with Primary Amines and Amino Acids

The synthesis of Schiff base ligands from imidazole-2-carbaldehydes is typically achieved through a condensation reaction with a primary amine or an amino acid. mdpi.com This reaction involves the nucleophilic addition of the amine to the aldehyde's carbonyl group, followed by the elimination of a water molecule to form the imine.

The general procedure involves dissolving the imidazole-2-carbaldehyde derivative and the selected primary amine or amino acid in a suitable solvent, often an alcohol such as methanol (B129727) or ethanol. The reaction mixture is then stirred, sometimes with gentle heating, to facilitate the reaction. For instance, a Schiff base ligand was synthesized by reacting imidazole-2-carboxaldehyde with L-phenylalanine in methanol, with potassium hydroxide (B78521) used to deprotonate the amino acid. The resulting Schiff base precipitates from the solution and can be isolated by filtration.

The formation of the Schiff base is typically confirmed by spectroscopic methods. In Infrared (IR) spectroscopy, the key evidence is the disappearance of the C=O stretching vibration from the aldehyde and the appearance of a new band corresponding to the C=N (azomethine) stretching vibration. sapub.org

Table 1: Representative Reaction Conditions for Schiff Base Synthesis

Aldehyde Precursor Amine/Amino Acid Solvent Conditions Yield
Imidazole-2-carboxaldehyde L-phenylalanine Methanol Stirring at 60 °C with KOH 78%
2-amino-6-methoxy-benzothiazole 2-Nitrobenzaldehyde Ethanol Reflux for 1 hour 80-86% mdpi.com

This table is interactive and can be sorted by clicking on the column headers.

Ligand Architecture Design for Specific Metal Coordination

The architecture of the Schiff base ligand, which dictates its coordination behavior with metal ions, can be purposefully designed by selecting appropriate aldehyde and amine precursors. For ligands derived from 5-Benzyl-1-methylimidazole-2-carbaldehyde, several structural features are key to its design potential.

N-Methylation : The methyl group at the N-1 position of the imidazole (B134444) ring blocks this nitrogen from participating in coordination. This directs metal binding to the N-3 nitrogen of the imidazole ring.

Benzyl (B1604629) Group : The bulky benzyl group at the C-5 position introduces significant steric hindrance. This can influence the geometry of the resulting metal complexes, preventing the formation of certain crowded structures and favoring specific coordination arrangements. It can also lead to supramolecular interactions like π-stacking in the solid state.

Amine Component : The choice of the primary amine is crucial for defining the ligand's denticity and the nature of the donor atoms.

Bidentate Ligands : Condensation with simple primary amines results in bidentate (N,N) ligands, coordinating through the imine nitrogen and the imidazole N-3 nitrogen.

Tridentate Ligands : Using amino acids introduces a carboxylate group, creating tridentate (N,N,O) ligands that coordinate via the imine nitrogen, imidazole N-3 nitrogen, and a carboxylato oxygen atom. researchgate.net

Polydentate Ligands : Employing diamines or other polyamines can lead to the formation of tetradentate or higher denticity ligands capable of encapsulating a metal ion, forming highly stable complexes. sapub.org

This modular approach allows for the creation of ligands with tailored steric and electronic properties, designed to coordinate with specific metal ions and achieve desired geometries and properties in the final complex.

Metal Complex Formation and Characterization

The Schiff base ligands derived from imidazole-2-carbaldehydes readily form complexes with a variety of transition metals. The characterization of these complexes provides insight into their structure, bonding, and physical properties.

Synthesis of Transition Metal Complexes with Imidazole-2-Carbaldehyde-Based Ligands

The general method for synthesizing these metal complexes involves the reaction of the Schiff base ligand with a metal salt in a suitable solvent. mdpi.com Typically, a solution of the ligand in an alcohol like methanol is treated with a solution of the desired metal chloride (e.g., CoCl₂, NiCl₂, CuCl₂, ZnCl₂) in an aqueous or alcoholic medium. The mixture is stirred, often for several hours, to allow for complex formation. The resulting solid metal complex is then collected by filtration, washed with appropriate solvents, and dried. Complexes with various transition metals, including cobalt(II), nickel(II), copper(II), and zinc(II), have been successfully synthesized using this methodology. uomustansiriyah.edu.iq

Investigation of Coordination Modes and Geometries

The coordination behavior of the ligand and the resulting geometry of the metal complex are determined using a combination of analytical and spectroscopic techniques. Elemental analysis helps to establish the metal-to-ligand stoichiometry, which is often found to be 1:1. researchgate.net Molar conductance measurements in solution can indicate whether the complexes are electrolytic or non-electrolytic in nature.

For tridentate Schiff base ligands derived from imidazole-2-carboxaldehyde and an amino acid, studies have shown that they typically act as monobasic donors. Coordination occurs through the nitrogen atom of the azomethine group, the N-3 nitrogen of the imidazole ring, and one of the oxygen atoms of the deprotonated carboxylate group. researchgate.net

Based on spectroscopic and magnetic data, an octahedral geometry is commonly proposed for these types of complexes. uomustansiriyah.edu.iq In a 1:1 metal-ligand complex, the remaining coordination sites around the central metal ion are typically occupied by water molecules or anions from the metal salt, such as chloride.

Magnetic Properties and Spectroscopic Signatures of Metal Complexes

The structural characterization of the metal complexes is further supported by their magnetic and spectroscopic properties.

Spectroscopic Signatures:

FTIR Spectroscopy : Upon complexation, the C=N stretching vibration of the Schiff base ligand often shifts in frequency, which is a strong indication that the azomethine nitrogen is involved in coordination with the metal ion. mdpi.com

UV-Visible Spectroscopy : The electronic spectra of the complexes provide valuable information about the coordination geometry. For example, Cu(II) complexes with these ligands often exhibit broad absorption bands characteristic of d-d transitions in an octahedral environment.

NMR Spectroscopy : While ¹H NMR is used to confirm the structure of the diamagnetic ligand, it is also useful for characterizing complexes with diamagnetic metal ions like Zn(II). The signal corresponding to the azomethine proton (-CH=N-) is a key diagnostic peak.

Magnetic Properties: Magnetic susceptibility measurements at room temperature are used to calculate the magnetic moments of paramagnetic complexes, which helps in elucidating their geometry. For instance, the magnetic moment values for complexes of Schiff bases derived from imidazole-2-carboxaldehyde have been found to be consistent with high-spin octahedral geometries for Co(II), Ni(II), and Cu(II) ions. As expected, complexes of d¹⁰ ions like Zn(II) are diamagnetic.

Table 2: Representative Magnetic and Spectroscopic Data for Metal Complexes with Imidazole-2-Carboxaldehyde-Derived Schiff Base Ligands

Metal Ion Magnetic Moment (B.M.) Geometry Key UV-Vis Bands (nm)
Co(II) 5.06 Octahedral ~530, ~670
Ni(II) 3.22 Octahedral ~410, ~660, ~740
Cu(II) 1.97 Octahedral ~680
Zn(II) Diamagnetic Octahedral -

Data sourced from a study on complexes with a Schiff base of imidazole-2-carboxaldehyde and L-phenylalanine.

This table is interactive and allows for sorting of the data.

Applications of Imidazole-Metal Complexes in Catalysis

The versatility of the imidazole scaffold makes it a privileged structure in the design of ligands for catalytic applications. The specific compound, this compound, incorporates several key features that are advantageous for the construction of catalytically active metal complexes. The imidazole ring itself is a potent ligand for a wide range of transition metals, binding through its imine nitrogen atom. The additional functional groups—the N-methyl, C-benzyl, and C-carbaldehyde substituents—allow for fine-tuning of the electronic and steric properties of the resulting metal complexes, influencing their reactivity and selectivity.

Homogeneous and Heterogeneous Catalysis

Metal complexes derived from imidazole-2-carbaldehyde ligands, such as this compound, are poised to serve as effective catalysts in both homogeneous and heterogeneous systems.

In homogeneous catalysis , these complexes can be designed to be soluble in the reaction medium, allowing for high activity and selectivity under mild conditions. The aldehyde functional group can be readily converted into a variety of other coordinating moieties, such as imines (through condensation with primary amines), alcohols (through reduction), or carboxylic acids (through oxidation). This chemical tractability allows for the synthesis of a diverse library of ligands from a single precursor. For instance, Schiff base ligands derived from imidazole-2-carbaldehydes can form stable complexes with metals like palladium, which are active in cross-coupling reactions such as the Suzuki and Heck reactions. The steric bulk of the benzyl group and the electronic influence of the N-methyl group can be strategically employed to modulate the catalytic performance of the metal center. Nickel-catalyzed C-H arylation and alkenylation of imidazoles have also been reported, highlighting the potential for this class of compounds in C-H functionalization reactions. nih.gov

For heterogeneous catalysis , the imidazole-based ligand can be anchored to a solid support, such as a polymer, silica, or a metal-organic framework (MOF). This immobilization facilitates catalyst separation and recycling, which is a significant advantage for industrial processes. For example, Schiff base–imidazole-functionalized MOFs have been used to support highly dispersed palladium clusters for efficient Suzuki coupling reactions. frontiersin.org The functionalized imidazole ligand can play a crucial role in stabilizing the metal nanoparticles and preventing their aggregation, thereby maintaining high catalytic activity over multiple cycles. frontiersin.org The synthesis of substituted imidazoles using heterogeneous catalysts has been widely explored, indicating the robustness of this chemical motif in solid-phase applications. nih.gov

Catalysis TypeCatalyst System ExamplePotential Reaction ApplicationKey Advantages
Homogeneous Palladium(II) complex with a Schiff base ligand derived from this compoundSuzuki, Heck, and other cross-coupling reactions; C-H functionalizationHigh activity and selectivity, mild reaction conditions, tunable ligand properties
Heterogeneous This compound derivative immobilized on a solid support (e.g., MOF, silica) complexed with a metal (e.g., Pd, Ru)Cross-coupling reactions, hydrogenations, oxidationsEasy catalyst separation and recyclability, enhanced catalyst stability

Biomimetic Catalysis (e.g., models for metalloenzymes)

The imidazole ring is a fundamental component of the amino acid histidine, which plays a crucial role in the active sites of many metalloenzymes. nih.gov Consequently, metal complexes of imidazole-containing ligands are extensively used in biomimetic catalysis to model the structure and function of these biological catalysts. acs.org Complexes of this compound can serve as structural and functional mimics of metalloenzymes.

Furthermore, zinc-imidazole complexes are of significant interest as models for zinc-containing enzymes such as carbonic anhydrase and liver alcohol dehydrogenase. The imidazole ligand can replicate the coordination environment provided by histidine residues in the natural enzyme. A zinc(II) complex with a labile imidazole arm has been shown to be active in the catalyzed hydration of acetonitrile, acting as a general base to activate a water molecule. rsc.org

Metalloenzyme ModelMetal IonRole of the Imidazole LigandPotential Catalytic Reaction
Catechol OxidaseCopper(II)Mimics the histidine coordination in the active site; participates in redox cyclingOxidation of catechols and other phenolic substrates
Carbonic AnhydraseZinc(II)Provides a similar coordination environment to the native enzyme; can participate in acid-base catalysisHydration of CO2, hydrolysis of esters
Liver Alcohol DehydrogenaseZinc(II)Models the catalytic zinc site involved in substrate binding and activationOxidation of alcohols

Role as Precursors for Novel Materials

Imidazole-metal complexes are valuable building blocks for the synthesis of novel materials with interesting properties and applications. The ability of the imidazole ligand to bridge metal centers can lead to the formation of coordination polymers and metal-organic frameworks (MOFs). researchgate.net

Specifically, zeolitic imidazolate frameworks (ZIFs) are a subclass of MOFs where metal ions are bridged by imidazolate ligands, creating porous structures with high thermal and chemical stability. While deprotonation of the imidazole ring is necessary for the formation of ZIFs, functionalized imidazoles like this compound can be used to construct a wide variety of MOFs with tailored pore sizes and functionalities. The aldehyde group can be post-synthetically modified within the MOF structure to introduce new chemical properties or to serve as an anchoring point for other molecules.

These materials have potential applications in gas storage and separation, catalysis, and sensing. The incorporation of a functionalized ligand like this compound into a MOF structure can lead to materials with enhanced catalytic activity, for example, by creating well-defined active sites within the pores of the framework.

Material TypeStructural Role of Imidazole LigandPotential Applications
Metal-Organic Frameworks (MOFs)Serves as an organic linker connecting metal nodes, with the functional groups decorating the poresGas storage and separation, heterogeneous catalysis, chemical sensing
Coordination PolymersBridges metal ions to form one-, two-, or three-dimensional networksLuminescent materials, magnetic materials, catalysts

Synthetic Applications and Chemical Reactivity of 5 Benzyl 1 Methylimidazole 2 Carbaldehyde

Role as a Versatile Synthetic Building Block in Heterocyclic Chemistry

5-Benzyl-1-methylimidazole-2-carbaldehyde is a valuable intermediate in the synthesis of more complex molecular architectures. The presence of the aldehyde functional group, directly attached to the electron-rich imidazole (B134444) ring, makes it a key precursor for a variety of heterocyclic compounds. Its utility stems from the ability of the aldehyde to undergo reactions such as condensations, cycloadditions, and multicomponent reactions, leading to the formation of new carbon-carbon and carbon-nitrogen bonds.

The imidazole moiety itself often imparts desirable physicochemical and biological properties to the target molecules. As such, derivatives of imidazole aldehydes are frequently employed in the development of pharmaceuticals and functional materials. The benzyl (B1604629) and methyl substituents on the imidazole core of the title compound offer a way to fine-tune properties like solubility, lipophilicity, and steric hindrance around the reactive sites, making it a tailored building block for specific synthetic targets.

Development of New Reactions and Methodologies

The unique electronic and steric environment of this compound makes it an interesting substrate for the development of novel synthetic methods.

Imidazole-Directed Allylation of Aldimines

A significant application of imidazole-2-carbaldehydes is in directed organic synthesis. While research specifically on the 5-benzyl-1-methyl derivative is not widely published, the general reactivity of 2-imidazolylaldimines, which can be readily formed from the corresponding aldehyde, has been explored. For instance, a notable development is the enantioselective imidazole-directed allylation of aldimines. In this methodology, a chiral allylchlorosilane (B1253213) is used to perform highly enantioselective allylation and crotylation of a range of 2-imidazolylaldimines.

This reaction allows for the synthesis of diverse imidazole-bearing chiral carbinamines without the need for protecting groups. The imidazole ring plays a crucial directing role in achieving high stereoselectivity. It is anticipated that an aldimine derived from this compound would be a suitable substrate for this transformation, providing a route to chiral amine derivatives with potential applications in medicinal chemistry. When combined with techniques like ring-closing metathesis, this method opens pathways to novel and complex heterocyclic structures.

Condensation Reactions for Formation of Extended Molecular Architectures

The aldehyde functionality of this compound is a prime site for condensation reactions, enabling the construction of larger, conjugated molecular systems. Analogous reactions with related heterocyclic aldehydes, such as substituted benzimidazole-2-carbaldehydes, demonstrate the potential of this reaction type. For example, Claisen-Schmidt condensation of such aldehydes with appropriate acetophenones is a common strategy to synthesize chalcone (B49325) derivatives. These reactions typically proceed under basic conditions and lead to the formation of an α,β-unsaturated ketone linkage, extending the π-system of the molecule.

The following table summarizes representative condensation reactions that are expected for this compound based on the reactivity of analogous compounds.

Reaction TypeReactantExpected Product
Aldol CondensationAcetone4-(5-Benzyl-1-methyl-1H-imidazol-2-yl)but-3-en-2-one
Wittig ReactionTriphenylphosphonium ylide5-Benzyl-1-methyl-2-(vinyl)-1H-imidazole derivative
Knoevenagel CondensationMalononitrile2-(5-Benzyl-1-methyl-1H-imidazol-2-ylmethylene)malononitrile

Precursors for Fused and Polycyclic Imidazole Systems

Imidazole-2-carbaldehydes are valuable precursors for the synthesis of fused and polycyclic heterocyclic systems. The aldehyde group, in conjunction with the adjacent ring nitrogen, provides a reactive site for annulation reactions. A well-established strategy involves the cyclization of appropriately substituted imidazole-2-carbaldehydes to form new rings.

For example, the cyclization of 1-(3,4-dimethoxybenzyl)imidazole-2-carbaldehyde derivatives in the presence of a strong acid like trifluoroacetic acid (TFA) has been shown to yield imidazo[1,2-b]isoquinoline systems. This reaction is a type of intramolecular electrophilic substitution, where the electron-rich benzyl group attacks the protonated aldehyde, leading to cyclization and subsequent aromatization. Given the structural similarity, this compound could potentially undergo similar intramolecular cyclization reactions if the benzyl group is appropriately substituted with electron-donating groups to facilitate the electrophilic attack.

Furthermore, condensation of imidazole-2-carbaldehydes with 1,2-diamines is a common method for the synthesis of imidazo[1,2-a]quinoxalines. The reaction proceeds through the initial formation of a Schiff base, followed by an intramolecular cyclization and aromatization. The reaction of this compound with various substituted o-phenylenediamines would be expected to provide a library of novel imidazo[1,2-a]quinoxaline (B3349733) derivatives, which are a class of compounds with significant interest in medicinal chemistry.

Chemical Transformations of the Aldehyde Moiety and Imidazole Core

Both the aldehyde group and the imidazole ring of this compound can undergo a variety of chemical transformations, further highlighting its versatility as a synthetic intermediate.

The aldehyde moiety can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents, or reduced to a primary alcohol with reducing agents like sodium borohydride. It can also participate in nucleophilic addition reactions with organometallic reagents such as Grignard reagents or organolithium compounds to afford secondary alcohols.

A key reaction of the aldehyde is the formation of imines (Schiff bases) upon reaction with primary amines. This transformation is often a crucial step in the synthesis of more complex molecules and ligands. For instance, the reaction of 4-methyl-5-imidazole carbaldehyde with aminophenols and aminothiophenols has been used to generate Schiff bases that can subsequently cyclize to form imidazole-substituted benzoxazoles and benzothiazoles. A similar reaction pathway is expected for this compound.

The imidazole core itself can also be functionalized, although the existing substituents will direct the position of any further substitution. The electron-rich nature of the imidazole ring makes it susceptible to electrophilic substitution, though the conditions need to be carefully controlled to avoid reaction at the nitrogen atoms. The N-methyl group at the 1-position prevents substitution at this site and directs electrophiles to other positions on the ring.

The following table provides a summary of potential chemical transformations for this compound.

Functional GroupReaction TypeReagent/ConditionProduct Type
AldehydeOxidationKMnO4 or PCCCarboxylic Acid
AldehydeReductionNaBH4Primary Alcohol
AldehydeGrignard ReactionRMgXSecondary Alcohol
AldehydeImine FormationR-NH2Schiff Base
Imidazole RingElectrophilic Substitutione.g., NBSBrominated Imidazole

Q & A

Basic: What are the established synthetic routes for 5-Benzyl-1-methylimidazole-2-carbaldehyde?

Methodological Answer:
The synthesis of imidazole carbaldehyde derivatives typically involves catalytic oxidation or formylation reactions. For example, analogous compounds like 1H-Benzo[d]imidazole-2-carbaldehyde are synthesized using Mn(IV) oxide in dichloromethane (DCM) at room temperature (85% yield) . Alternative routes employ Ru-based catalysts (e.g., [Ru(2,6-bis[1-(pyridin-2-yl)-1H-benzo[d]-imidazol-2-yl]pyridine)(pyridine-2,6-dicarboxylate)]) with hydrogen peroxide in aqueous conditions (70% yield at 50°C) . For this compound, a plausible approach involves:

N-substitution : Introducing the benzyl and methyl groups via alkylation of the imidazole ring.

Formylation : Using Vilsmeier-Haack conditions (POCl₃/DMF) or catalytic oxidation of a methyl group to the aldehyde.
Key parameters to optimize include solvent polarity, catalyst loading, and reaction time.

Basic: How is the compound purified after synthesis?

Methodological Answer:
Purification often combines column chromatography and recrystallization:

  • Column Chromatography : Use silica gel with a gradient eluent (e.g., hexane/ethyl acetate or DCM/methanol) based on the compound’s polarity. Monitor fractions via TLC (Rf ~0.3–0.5 in ethyl acetate).
  • Recrystallization : Select a solvent pair (e.g., ethanol/water) to isolate high-purity crystals. Pre-saturate the solvent to avoid premature precipitation.
    For imidazole derivatives, ensure inert atmospheres during purification to prevent oxidation of the aldehyde group.

Basic: What techniques are used for structural characterization?

Methodological Answer:
A multi-technique approach is essential:

NMR Spectroscopy :

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., benzyl protons at δ 4.5–5.0 ppm; aldehyde proton at δ 9.8–10.2 ppm).
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry.

IR Spectroscopy : Validate the aldehyde group (strong C=O stretch at ~1700 cm⁻¹).

X-ray Crystallography : Use SHELXL (via the SHELX suite) for single-crystal refinement . For twinned crystals, employ SHELXD for structure solution .

Advanced: How can computational models predict the reactivity of this compound?

Methodological Answer:
Quantum mechanical methods like the AM1 model (Austin Model 1) are suitable for preliminary studies:

Geometry Optimization : Use AM1 to calculate bond lengths, angles, and charge distribution .

Reactivity Prediction : Identify nucleophilic/electrophilic sites via Fukui indices.

Validation : Compare with higher-level DFT (e.g., B3LYP/6-31G*) for accuracy.
For docking studies (e.g., enzyme inhibition), use AutoDock Vina with the compound’s 3D structure (generated via Gaussian or Avogadro).

Advanced: How to resolve contradictions in spectroscopic data?

Methodological Answer:
Contradictions (e.g., unexpected NMR splitting or IR shifts) require systematic analysis:

Reproducibility Check : Repeat experiments under controlled conditions (temperature, solvent).

Impurity Analysis : Use HPLC-MS to detect byproducts; compare retention times with standards.

Crystallographic Validation : If NMR/IR conflicts persist, solve the crystal structure via SHELX to unambiguously confirm connectivity .

Theoretical Calculations : Match computed (DFT) vs. experimental spectra to identify anomalies .

Advanced: How to optimize reaction yields using design of experiments (DoE)?

Methodological Answer:
Apply a Box-Behnken design to assess critical variables:

Factors : Catalyst concentration (0.5–2.0 mol%), temperature (25–70°C), solvent polarity (e.g., DCM vs. THF).

Response Variables : Yield, purity (HPLC area %).

Statistical Analysis : Use ANOVA to identify significant interactions. For example, higher temperatures may improve formylation but risk aldehyde oxidation.

Validation : Run confirmatory trials at optimal conditions.

Safety: What protocols ensure safe handling in academic labs?

Methodological Answer:
Follow these guidelines from safety data sheets:

PPE : Wear nitrile gloves, safety goggles, and lab coats. Use a dust respirator if handling powders .

Engineering Controls : Perform reactions in a fume hood with local exhaust ventilation .

Storage : Store in airtight containers at 2–8°C; avoid prolonged storage due to aldehyde degradation .

Spill Management : Neutralize with sodium bisulfite (for aldehydes) and dispose via hazardous waste protocols .

Advanced: How to analyze degradation products during long-term stability studies?

Methodological Answer:

Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B).

Analytical Profiling :

  • HPLC-DAD/MS : Identify degradation peaks; compare with synthetic standards.
  • GC-MS : Detect volatile byproducts (e.g., benzaldehyde from hydrolysis).

Kinetic Modeling : Calculate degradation rate constants (zero/first-order) using Arrhenius plots.

Advanced: What strategies mitigate racemization in chiral derivatives?

Methodological Answer:
For chiral imidazole-carbaldehyde analogs:

Low-Temperature Synthesis : Conduct reactions below –20°C to reduce kinetic resolution.

Chiral Auxiliaries : Use (R)- or (S)-BINOL to enforce stereocontrol during formylation.

Enzymatic Resolution : Employ lipases (e.g., Candida antarctica) to separate enantiomers via ester hydrolysis.

Basic: How to validate synthetic intermediates?

Methodological Answer:

Intermediate Trapping : Quench reactions at partial conversion and isolate intermediates via flash chromatography.

In-situ Monitoring : Use FTIR or Raman spectroscopy to track aldehyde formation in real time.

Mechanistic Probes : Add radical scavengers (e.g., TEMPO) to confirm/eliminate radical pathways.

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